N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
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Overview
Description
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a versatile chemical compound with a unique structure that finds applications in various fields such as drug discovery, material science, and bioimaging. Its potential to revolutionize the study and understanding of complex phenomena makes it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves the condensation of 3-ethyl-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a wide range of scientific research applications, including:
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Bioimaging: The compound’s fluorescent properties make it useful in bioimaging techniques to study biological processes at the molecular level.
Mechanism of Action
The exact mechanism of action of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(morpholin-4-ylsulfonyl)benzamide
- 3-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-16-14(23-3)6-5-7-15(16)24-18(20)19-17(21)12-8-10-13(22-2)11-9-12/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMKUDAIKCRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.